![molecular formula C11H24N2O B2653810 (2S)-2-Amino-4-methyl-N-(3-methylbutyl)pentanamide CAS No. 84851-37-6](/img/structure/B2653810.png)
(2S)-2-Amino-4-methyl-N-(3-methylbutyl)pentanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(2S)-2-Amino-4-methyl-N-(3-methylbutyl)pentanamide, also known as AMMP, is a synthetic amino acid derivative that has been used in a variety of scientific research applications. It is an important tool in the study of biochemical and physiological processes due to its ability to act as a weak agonist of the glycine receptor, a type of ligand-gated ion channel.
Scientific Research Applications
- Application : tert-Butanesulfinamide has emerged as a gold standard in asymmetric N-heterocycle synthesis via sulfinimines. Researchers have utilized it to access structurally diverse piperidines, pyrrolidines, azetidines, and their fused derivatives. These compounds often mimic structural motifs found in natural products and therapeutically relevant molecules .
- Application : tert-Butanesulfinamide has been employed as an auxiliary in the asymmetric synthesis of cetirizine, a potent PDE4 inhibitor. This application highlights its utility in drug development .
- Application : Researchers have utilized this compound as a solvent and an intermediate in the synthesis of pharmaceuticals. Its diastereoselectivity and versatility contribute to its widespread adoption .
- Application : Researchers have critically evaluated its thermophysical properties, including boiling temperature, critical temperature, critical pressure, density, enthalpy of vaporization, and heat capacity. These data are essential for process design and safety considerations .
- Application : Researchers have used 2-Pentanone, 3-methyl-, to study the stereochemistry of ketone enolization. Specifically, it helps investigate the behavior of ketones in lithium 2,2,6,6-tetramethylpiperidide reactions .
- Application : DEET serves as a greener solvent for synthesizing metal-organic frameworks (MOFs). Its use reduces environmental impact and facilitates drug delivery applications .
Asymmetric Synthesis via tert-Butanesulfinamide
PDE4 Inhibitor Synthesis
Solvent and Intermediate in Pharmaceutical Synthesis
Thermophysical Properties of N-Methylpentanamide
Ketone Stereochemistry Studies
Greener Solvents in Metal-Organic Framework Synthesis
properties
IUPAC Name |
(2S)-2-amino-4-methyl-N-(3-methylbutyl)pentanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H24N2O/c1-8(2)5-6-13-11(14)10(12)7-9(3)4/h8-10H,5-7,12H2,1-4H3,(H,13,14)/t10-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCDLAJHOIWLVLK-JTQLQIEISA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCNC(=O)C(CC(C)C)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CCNC(=O)[C@H](CC(C)C)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H24N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-2-Amino-4-methyl-N-(3-methylbutyl)pentanamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.